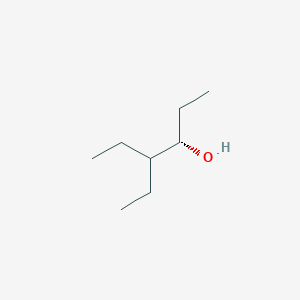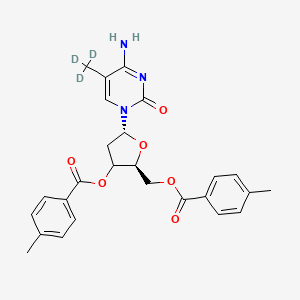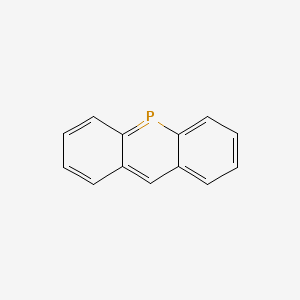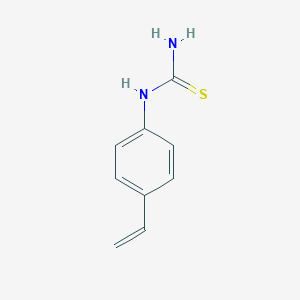![molecular formula C8H9ClF3N B14752705 [2-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2944-97-0](/img/structure/B14752705.png)
[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Trifluoromethyl)phenyl]methanamine;hydrochloride: is an organic compound with the molecular formula C8H8F3N.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reducing conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product. The process may include steps like crystallization and purification to obtain the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new technologies and processes .
Wirkmechanismus
The mechanism of action of [2-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)benzylamine
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 3,5-Di(trifluoromethyl)benzylamine
Comparison: Compared to these similar compounds, [2-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This can influence its solubility, reactivity, and overall chemical properties .
Eigenschaften
CAS-Nummer |
2944-97-0 |
|---|---|
Molekularformel |
C8H9ClF3N |
Molekulargewicht |
211.61 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H |
InChI-Schlüssel |
SEXMWHJHMPWMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


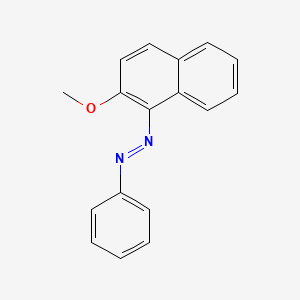

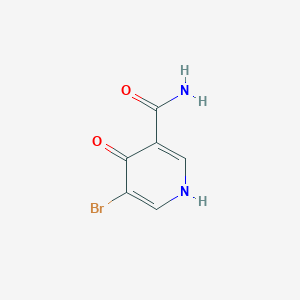

![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
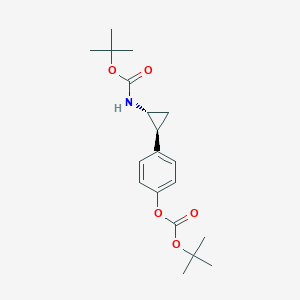
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
